Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid
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Overview
Description
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid is a derivative of cyclosporin, a well-known immunosuppressant drug used to prevent organ transplant rejection. This compound is an impurity of cyclosporin and has a complex molecular structure with the formula C63H113N11O14 and a molecular weight of 1248.637 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid involves macrolactonization reactions, which are commonly used in the synthesis of natural and biologically active compounds . These reactions typically involve the activation of terminal functional groups in a seco acid. The process may include the use of reagents such as bis(2-oxo-3-oxazolidynyl)phosphonium chloride (BOP-Cl), diethyl azodicarbonate (DEAD), and pyridinium chlorochromate (PCC) under specific conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like PCC.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role as an impurity in cyclosporin and its effects on biological systems.
Medicine: Investigated for its potential immunosuppressive properties and its role in preventing organ transplant rejection.
Industry: Utilized in the development of new immunosuppressive drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid involves inhibition of the calcineurin phosphatase pathway, similar to cyclosporin. This inhibition prevents the activation of T-cells, thereby suppressing the immune response and reducing the risk of organ transplant rejection.
Comparison with Similar Compounds
Similar Compounds
Cyclosporin: The parent compound, widely used as an immunosuppressant.
Tacrolimus: Another immunosuppressant with a similar mechanism of action.
Sirolimus: An immunosuppressant that inhibits the mTOR pathway.
Uniqueness
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid is unique due to its specific molecular structure and its role as an impurity in cyclosporin
Properties
Molecular Formula |
C63H113N11O14 |
---|---|
Molecular Weight |
1248.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoylamino]propanoyl-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetic acid |
InChI |
InChI=1S/C63H113N11O14/c1-25-27-28-40(15)53(88-43(18)75)52(57(81)67-45(26-2)59(83)69(19)33-49(76)77)74(24)63(87)51(39(13)14)73(23)61(85)48(32-37(9)10)72(22)60(84)47(31-36(7)8)71(21)58(82)42(17)66-54(78)41(16)65-56(80)46(30-35(5)6)70(20)62(86)50(38(11)12)68-55(79)44(64)29-34(3)4/h25,27,34-42,44-48,50-53H,26,28-33,64H2,1-24H3,(H,65,80)(H,66,78)(H,67,81)(H,68,79)(H,76,77)/b27-25+/t40-,41?,42?,44+,45+,46+,47-,48+,50+,51-,52+,53-/m1/s1 |
InChI Key |
IQYHIQBRILETOI-SYNWMZGSSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N(C)CC(=O)O)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C(=O)N(C)CC(=O)O)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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